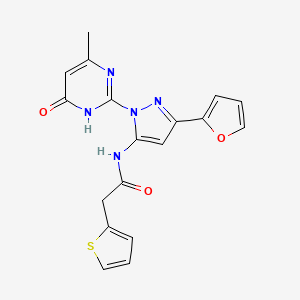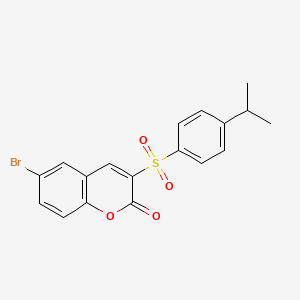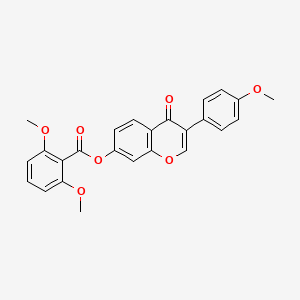
3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide, also known as C16, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent in various diseases. This compound belongs to the class of benzofuran derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Mechanism of Action
The exact mechanism of action of 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide is not fully understood, but several studies have suggested that it exerts its biological activities by targeting various molecular pathways. For instance, 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the synthesis of pro-inflammatory mediators. Additionally, 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide has been found to exhibit several biochemical and physiological effects in various in vitro and in vivo studies. For instance, 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced macrophages. Additionally, 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide has been found to reduce the levels of prostaglandin E2 (PGE2), a pro-inflammatory mediator, in carrageenan-induced rat paw edema model. 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide has also been found to induce apoptosis in various cancer cell lines by activating the caspase-dependent pathway.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide in lab experiments is its wide range of biological activities, which make it a potential candidate for the treatment of various diseases. Additionally, 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide has been found to exhibit low toxicity in various in vitro and in vivo studies, which makes it a safe compound for further investigation. However, one of the limitations of using 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide in lab experiments is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo.
Future Directions
Several future directions can be explored for the further investigation of 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide. One of the potential directions is to study the pharmacokinetics and pharmacodynamics of 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide in vivo, which will help in determining its efficacy and toxicity in animal models. Additionally, the potential of 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide as a therapeutic agent in various diseases such as cancer, inflammation, and pain can be further explored. Furthermore, the development of novel analogs of 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide with improved solubility and efficacy can also be explored for the development of more potent therapeutic agents.
Synthesis Methods
The synthesis of 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide involves a multistep process that starts with the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-N-cyclohexylacetamide in the presence of triethylamine to form the amide intermediate. Finally, the amide intermediate is reacted with 2-hydroxybenzofuran in the presence of N,N'-dicyclohexylcarbodiimide (DCC) to yield 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide.
Scientific Research Applications
3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide has been extensively studied for its potential as a therapeutic agent in various diseases. Several studies have reported the anti-inflammatory and analgesic properties of 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide, which make it a potential candidate for the treatment of chronic pain and inflammation-related diseases. Additionally, 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide has been found to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
properties
IUPAC Name |
3-[(2-cyclohexylacetyl)amino]-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-30-20-13-12-17(15-21(20)31-2)26-25(29)24-23(18-10-6-7-11-19(18)32-24)27-22(28)14-16-8-4-3-5-9-16/h6-7,10-13,15-16H,3-5,8-9,14H2,1-2H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBXNRGOKCJBOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4CCCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl {[6-[(2-methoxybenzoyl)amino]-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2999793.png)
![2-(3'-(3,5-dimethylphenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2999795.png)
![1-(4-(Allyloxy)phenyl)-2-(3-(diethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2999796.png)
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2999797.png)

![N-[(2-chloropyrimidin-4-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine](/img/structure/B2999800.png)

![1-[4-(dimethylamino)phenyl]-3-(1H-indol-3-yl)urea](/img/structure/B2999806.png)
![N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2999807.png)

![ethyl 2-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2999810.png)
![N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride](/img/structure/B2999812.png)
![3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2999813.png)
